molecular formula C8H4ClNO3 B1361231 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20829-96-3

5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1361231
M. Wt: 197.57 g/mol
InChI Key: NIGOFAVNIBBNJV-UHFFFAOYSA-N
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Patent
US08012968B2

Procedure details

In a 250 mL round-bottom flask under N2 was dissolved 2-amino-6-chlorobenzoic acid (11.69 g, 68 mmol) in 100 mL of 1,4-dioxane. The solution was cooled to 0° C. and to this solution was added phosgene (36 ml, 68 mmol) via a dropping funnel The reaction mixture was stirred for 24 hours allowing to warm to 23° C. (rt). The resulting white solid was filtered off and washed with 1,4-dioxane and Et2O. Yield=12.5 g, 93%
Quantity
11.69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:3]=1[C:4]([OH:6])=[O:5].[C:12](Cl)(Cl)=[O:13]>O1CCOCC1>[Cl:11][C:7]1[C:3]2[C:4](=[O:6])[O:5][C:12](=[O:13])[NH:1][C:2]=2[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
11.69 g
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
36 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° C. (rt)
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered off
WASH
Type
WASH
Details
washed with 1,4-dioxane and Et2O

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=CC=CC=2NC(OC(C21)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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